molecular formula C15H17FN2O3 B5337528 1-(4-fluorophenyl)-4-(morpholine-4-carbonyl)pyrrolidin-2-one

1-(4-fluorophenyl)-4-(morpholine-4-carbonyl)pyrrolidin-2-one

Cat. No.: B5337528
M. Wt: 292.30 g/mol
InChI Key: BSUQLAOEYMSOFS-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-4-(morpholine-4-carbonyl)pyrrolidin-2-one is a synthetic organic compound that features a pyrrolidin-2-one core substituted with a 4-fluorophenyl group and a morpholine-4-carbonyl group

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 4-fluoroaniline, morpholine, and pyrrolidin-2-one.

    Step 1: The 4-fluoroaniline undergoes a nucleophilic substitution reaction with a suitable acylating agent to form 4-fluorobenzoyl chloride.

    Step 2: The 4-fluorobenzoyl chloride is then reacted with pyrrolidin-2-one in the presence of a base such as triethylamine to form 1-(4-fluorophenyl)pyrrolidin-2-one.

    Step 3: Finally, the 1-(4-fluorophenyl)pyrrolidin-2-one is reacted with morpholine-4-carbonyl chloride in the presence of a base to yield the target compound.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorophenyl)-4-(morpholine-4-carbonyl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles or electrophiles in the presence of a suitable catalyst or base.

Major Products Formed:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-(4-Fluorophenyl)-4-(morpholine-4-carbonyl)pyrrolidin-2-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders.

    Biological Research: It is used in research to study its effects on various biological pathways and its potential as a therapeutic agent.

    Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-4-(morpholine-4-carbonyl)pyrrolidin-2-one involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or ion channels. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

  • 1-(4-Chlorophenyl)-4-(morpholine-4-carbonyl)pyrrolidin-2-one
  • 1-(4-Bromophenyl)-4-(morpholine-4-carbonyl)pyrrolidin-2-one
  • 1-(4-Methylphenyl)-4-(morpholine-4-carbonyl)pyrrolidin-2-one

Comparison: 1-(4-Fluorophenyl)-4-(morpholine-4-carbonyl)pyrrolidin-2-one is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties, biological activity, and pharmacokinetic profile. Fluorine atoms can enhance the compound’s metabolic stability, lipophilicity, and ability to form hydrogen bonds, making it distinct from its analogs with different substituents.

Properties

IUPAC Name

1-(4-fluorophenyl)-4-(morpholine-4-carbonyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN2O3/c16-12-1-3-13(4-2-12)18-10-11(9-14(18)19)15(20)17-5-7-21-8-6-17/h1-4,11H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSUQLAOEYMSOFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

41.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49727875
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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